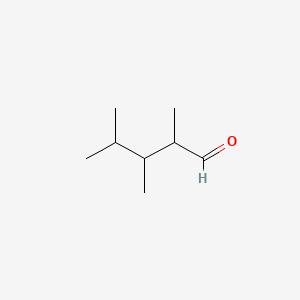
2,3,4-Trimethylvaleraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trimethylvaleraldehyde: is an organic compound with the molecular formula C8H16O. It is an aldehyde with three methyl groups attached to the valeraldehyde backbone. This compound is known for its distinctive chemical properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylvaleraldehyde can be achieved through several methods. One common approach involves the alkylation of valeraldehyde with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation and other separation techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Trimethylvaleraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various catalysts and reagents, depending on the desired substitution, are employed.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3,4-Trimethylvaleraldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trimethylvaleraldehyde involves its interaction with specific molecular targets. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to various biochemical effects, depending on the specific target and the context of the reaction.
Comparación Con Compuestos Similares
- 3-Hydroxy-2,2,4-trimethylvaleraldehyde
- 2,2,4-Trimethyl-3-hydroxypentanal
Comparison: 2,3,4-Trimethylvaleraldehyde is unique due to the specific positioning of its methyl groups, which influences its reactivity and chemical properties
Propiedades
Número CAS |
3601-65-8 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2,3,4-trimethylpentanal |
InChI |
InChI=1S/C8H16O/c1-6(2)8(4)7(3)5-9/h5-8H,1-4H3 |
Clave InChI |
SITBGJYOJQJHHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


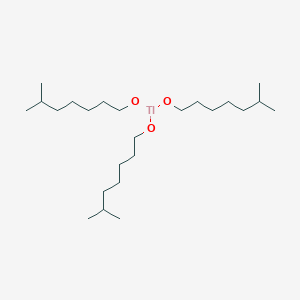
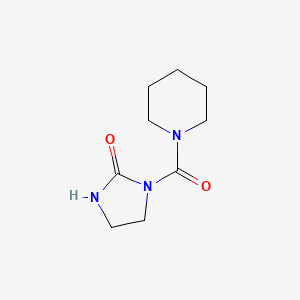
![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)
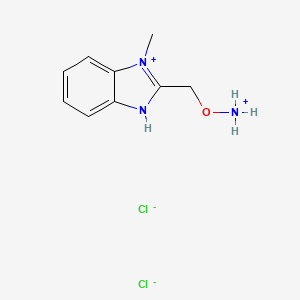
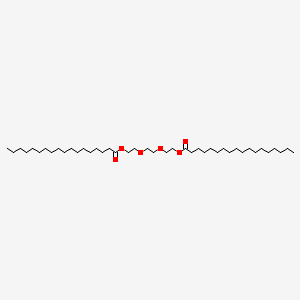

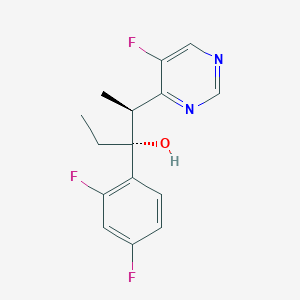



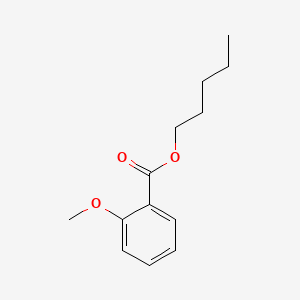
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)

